molecular formula C8H6BrClO2 B13203000 5-Bromo-2-methylphenyl chloroformate

5-Bromo-2-methylphenyl chloroformate

Cat. No.: B13203000
M. Wt: 249.49 g/mol
InChI Key: HRUKFSDNKOEUGL-UHFFFAOYSA-N
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Description

5-Bromo-2-methylphenyl chloroformate: is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with a chloroformate functional group. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylphenyl chloroformate typically involves the reaction of 5-Bromo-2-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{5-Bromo-2-methylphenol} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and high yield. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution: 5-Bromo-2-methylphenyl chloroformate readily undergoes nucleophilic substitution reactions with amines to form carbamates and with alcohols to form carbonate esters. [ \text{this compound} + \text{R-NH}_2 \rightarrow \text{5-Bromo-2-methylphenyl carbamate} + \text{HCl} ] [ \text{this compound} + \text{R-OH} \rightarrow \text{5-Bromo-2-methylphenyl carbonate} + \text{HCl} ]

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-Bromo-2-methylphenol and carbon dioxide. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{5-Bromo-2-methylphenol} + \text{CO}_2 + \text{HCl} ]

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form carbamates.

    Alcohols: React with this compound to form carbonate esters.

    Water: Hydrolyzes the compound to form phenol and carbon dioxide.

Major Products:

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    Phenol: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylphenyl chloroformate is used as a reagent in organic synthesis for the introduction of protective groups and the formation of carbamates and carbonate esters. It is also used in the derivatization of polar compounds for analysis by gas chromatography/mass spectrometry.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals, including intermediates for the synthesis of drugs and other bioactive molecules. It is also used in the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines, alcohols, and other nucleophilic species. This reactivity is exploited in various synthetic applications to introduce protective groups or modify biomolecules.

Comparison with Similar Compounds

    Benzyl chloroformate:

    Methyl chloroformate: A simpler chloroformate used in organic synthesis for esterification reactions.

Uniqueness: 5-Bromo-2-methylphenyl chloroformate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in specific synthetic applications where these substituents are desired.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(5-bromo-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO2/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3

InChI Key

HRUKFSDNKOEUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC(=O)Cl

Origin of Product

United States

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